3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid

Description

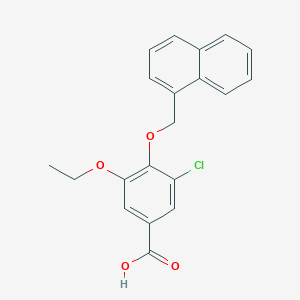

3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid is a substituted benzoic acid derivative with a unique substitution pattern: a chloro group at position 3, an ethoxy group at position 5, and a naphthalen-1-ylmethoxy group at position 4 (Figure 1). This structure confers distinct physicochemical and biological properties.

Properties

IUPAC Name |

3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO4/c1-2-24-18-11-15(20(22)23)10-17(21)19(18)25-12-14-8-5-7-13-6-3-4-9-16(13)14/h3-11H,2,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVNLQHOPPWSRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the naphthalen-1-ylmethoxy intermediate: This step involves the reaction of naphthalene with a suitable methoxy reagent under specific conditions to form the naphthalen-1-ylmethoxy intermediate.

Introduction of the chloro and ethoxy groups: The intermediate is then subjected to chlorination and ethoxylation reactions to introduce the chloro and ethoxy groups at the desired positions on the benzoic acid core.

Final coupling reaction: The final step involves coupling the modified benzoic acid core with the naphthalen-1-ylmethoxy intermediate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of efficient catalysts and reaction conditions is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The chloro and ethoxy groups can be substituted with other functional groups using suitable reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural Analogs and Substituent Effects

Key structural analogs include:

4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic Acid (6638-22-8) : Features a hydroxynaphthylmethylamino group at position 4 instead of naphthylmethoxy.

2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic Acid (735269-97-3) : Contains a chloro group at position 2 and a complex thiazolidinone-furyl substituent. The thiazolidinone ring introduces heterocyclic rigidity, which may influence receptor binding.

(2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic Acid (443875-50-1) : A thiazolidinone derivative with a hydrazone group, differing significantly in backbone but sharing a benzoic acid core.

Table 1: Substituent and Property Comparison

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Calculated logP | Predicted LD50 (mg/kg, mice) | Key Features |

|---|---|---|---|---|---|

| 3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid | Cl (3), OEt (5), Naphthylmethoxy (4) | ~400.8 | 4.2 | ~220 | High lipophilicity, steric bulk |

| 4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic acid | NH-(2-OH-Naphthyl) (4) | ~333.3 | 2.8 | ~450 | Enhanced solubility, H-bond donor |

| 2-Chloro-5-[...]benzoic acid (735269-97-3) | Cl (2), Thiazolidinone-furyl (5) | ~551.9 | 3.5 | ~180 | Heterocyclic rigidity, electron-withdrawing groups |

Toxicity Predictions Using QSTR Models

A Quantitative Structure-Toxicity Relationship (QSTR) study on 57 benzoic acid derivatives identified molecular connectivity indices (0JA, 1JA, JB) as critical predictors of oral LD50 in mice. Key findings:

- Chloro groups increase 0JA (zero-order connectivity index), correlating with higher toxicity (lower LD50). The target compound’s Cl at position 3 likely elevates toxicity compared to non-chlorinated analogs.

- Naphthalenylmethoxy groups contribute to higher 1JA (first-order connectivity index) due to branching, further reducing LD50. However, the ethoxy group at position 5 may mitigate this by introducing steric hindrance.

- The predicted LD50 of ~220 mg/kg for the target compound aligns with chlorinated analogs in the QSTR training set.

Physicochemical and Bioactivity Trends

- Lipophilicity (logP) : The target compound’s logP of 4.2 exceeds most analogs due to the naphthalene and ethoxy groups, suggesting prolonged tissue retention but possible solubility challenges.

- Solubility : Analogs with polar substituents (e.g., 6638-22-8’s hydroxyl group) exhibit lower logP (~2.8) and better aqueous solubility.

Biological Activity

Overview

3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzoic acid is an organic compound with the molecular formula C20H17ClO4. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of oncology and microbiology. The presence of functional groups such as chloro, ethoxy, and naphthalen-1-ylmethoxy enhances its reactivity and biological interactions.

Chemical Structure

The structural representation of this compound is critical for understanding its biological activity. The compound features a benzoic acid core with various substituents that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H17ClO4 |

| CAS Number | 938340-85-3 |

| Molecular Weight | 360.80 g/mol |

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit the c-Myc-Max protein-protein interaction, which is crucial for the transcriptional activation of genes associated with cell proliferation and survival in various cancers such as lung and colorectal cancer . The ability to disrupt this interaction suggests potential therapeutic applications in targeting c-Myc-dependent tumors.

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, modulating enzymatic activities, and potentially altering gene expression profiles. The interactions with c-Myc-Max complexes highlight its role as a modulator of transcriptional regulation, which is pivotal in oncogenesis .

Study on c-Myc Inhibition

A focused library of derivatives was screened for their ability to disrupt c-Myc-Max/DNA complexes using electrophoretic mobility shift assays (EMSA). Among these, compounds similar to this compound demonstrated potent activity, suggesting that structural modifications can enhance efficacy against c-Myc-driven cancers .

Antimicrobial Activity

In addition to its anticancer properties, preliminary research indicates potential antimicrobial effects. The compound has been tested against various bacterial strains, showing inhibitory effects that warrant further investigation into its use as an antimicrobial agent.

In Vitro Studies

In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death pathways underscores its potential as a chemotherapeutic agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that the presence of the carboxylic acid functional group is critical for biological activity. Compounds lacking this group exhibited significantly reduced efficacy in disrupting c-Myc-Max interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.